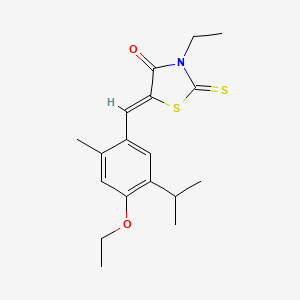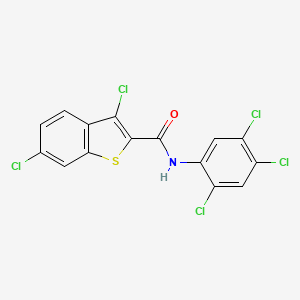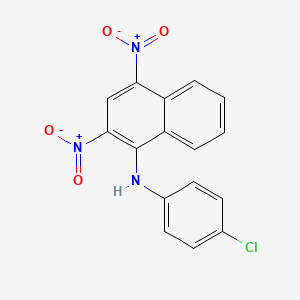![molecular formula C15H17NO3 B4927318 N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide](/img/structure/B4927318.png)
N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring attached to a carboxamide group, which is further linked to a 3,4-dimethylphenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide typically involves the reaction of 3,4-dimethylphenol with 2-bromoethylamine to form 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with furan-2-carboxylic acid chloride under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-amine.
Substitution: Brominated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide: Similar structure but with methoxy groups instead of methyl groups.
N-[2-(3,4-dimethylphenoxy)ethyl]benzamide: Similar structure but with a benzamide group instead of a furan carboxamide group.
Uniqueness
N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide is unique due to the presence of both the furan ring and the 3,4-dimethylphenoxyethyl moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the furan ring can participate in unique chemical reactions, and the 3,4-dimethylphenoxyethyl group can influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-6-13(10-12(11)2)18-9-7-16-15(17)14-4-3-8-19-14/h3-6,8,10H,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSPPQJDEBDQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4927239.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![2-methoxy-N-[2-(2-methylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4927332.png)
![N'-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide](/img/structure/B4927336.png)
